2-Bromo-5-cyclopropylnitrobenzene
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Overview
Description
2-Bromo-5-cyclopropylnitrobenzene is an organic compound with the molecular formula C9H8BrNO2. It is a derivative of nitrobenzene, where the nitro group is substituted at the 5-position with a cyclopropyl group and a bromine atom at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyclopropylnitrobenzene typically involves the bromination of 5-cyclopropylnitrobenzene. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst and an organic solvent. The process can be summarized as follows:
Nitration: The starting material, cyclopropylbenzene, undergoes nitration to form 5-cyclopropylnitrobenzene.
Bromination: The nitrated compound is then brominated using bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield, low cost, and scalability. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyclopropylnitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives like 2-amino-5-cyclopropylnitrobenzene.
Reduction: Formation of 2-bromo-5-cyclopropylaniline.
Oxidation: Formation of various oxidized products depending on the conditions used.
Scientific Research Applications
2-Bromo-5-cyclopropylnitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyclopropylnitrobenzene depends on the specific application. In biological systems, it may interact with cellular components, leading to the inhibition of enzymes or disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-nitrobenzene: Lacks the cyclopropyl group, making it less sterically hindered.
5-Cyclopropylnitrobenzene:
2-Bromo-4-nitrobenzene: Different substitution pattern, leading to different chemical and physical properties.
Uniqueness
2-Bromo-5-cyclopropylnitrobenzene is unique due to the presence of both the bromine atom and the cyclopropyl group. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
1-bromo-4-cyclopropyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-8-4-3-7(6-1-2-6)5-9(8)11(12)13/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAZCGVVYWSGPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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